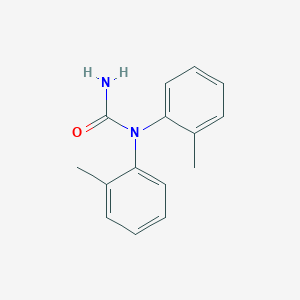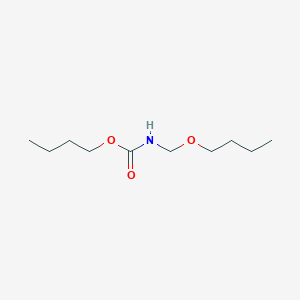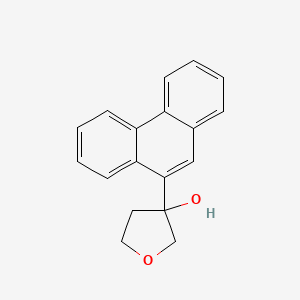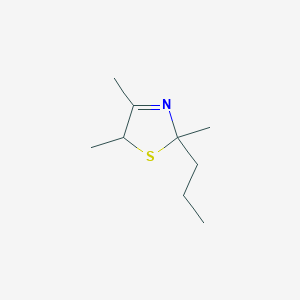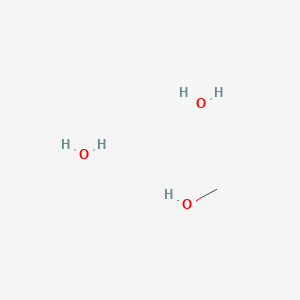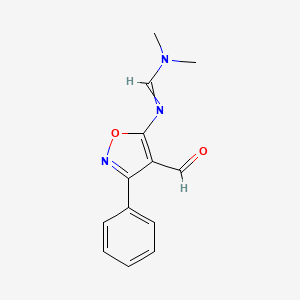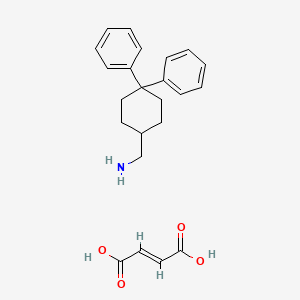
4,4-Diphenylcyclohexanemethylamine maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Diphenylcyclohexanemethylamine maleate is an organic compound that is often used in various scientific research and industrial applications. This compound is known for its unique chemical structure, which includes a cyclohexane ring substituted with two phenyl groups and a methylamine group, combined with maleic acid to form the maleate salt.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Diphenylcyclohexanemethylamine maleate typically involves the following steps:
Formation of 4,4-Diphenylcyclohexanemethylamine: This can be achieved through the reaction of 4,4-Diphenylcyclohexanone with methylamine under reductive amination conditions. Common reagents used in this step include sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Formation of Maleate Salt: The resulting 4,4-Diphenylcyclohexanemethylamine is then reacted with maleic acid to form the maleate salt. This reaction is typically carried out in an organic solvent such as ethanol or methanol, and the product is isolated by crystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The key steps include:
Reductive Amination: Using large reactors, the 4,4-Diphenylcyclohexanone is reacted with methylamine in the presence of a reducing agent.
Salt Formation: The amine product is then reacted with maleic acid in a solvent system, followed by crystallization and purification to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Diphenylcyclohexanemethylamine maleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Halides, alkoxides, and other nucleophiles.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated compounds, ethers.
Applications De Recherche Scientifique
4,4-Diphenylcyclohexanemethylamine maleate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 4,4-Diphenylcyclohexanemethylamine maleate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to changes in cellular processes. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and signaling cascades.
Comparaison Avec Des Composés Similaires
4,4-Diphenylcyclohexanemethylamine maleate can be compared with other similar compounds, such as:
4,4-Diphenylcyclohexanone: A precursor in the synthesis of this compound, differing by the presence of a ketone group instead of an amine group.
4,4-Diphenylcyclohexanol: A related compound with a hydroxyl group instead of an amine group, used in similar applications.
4,4-Diphenylcyclohexanecarboxylic acid: Another related compound with a carboxylic acid group, used in different chemical reactions and applications.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and properties, making it valuable for various scientific and industrial applications.
Propriétés
Numéro CAS |
65445-86-5 |
|---|---|
Formule moléculaire |
C23H27NO4 |
Poids moléculaire |
381.5 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;(4,4-diphenylcyclohexyl)methanamine |
InChI |
InChI=1S/C19H23N.C4H4O4/c20-15-16-11-13-19(14-12-16,17-7-3-1-4-8-17)18-9-5-2-6-10-18;5-3(6)1-2-4(7)8/h1-10,16H,11-15,20H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
OKEYPCQOXDXOCG-WLHGVMLRSA-N |
SMILES isomérique |
C1CC(CCC1CN)(C2=CC=CC=C2)C3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
C1CC(CCC1CN)(C2=CC=CC=C2)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



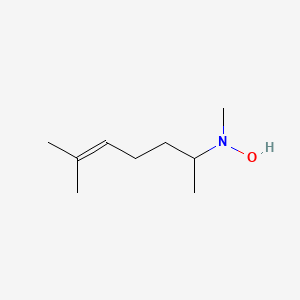
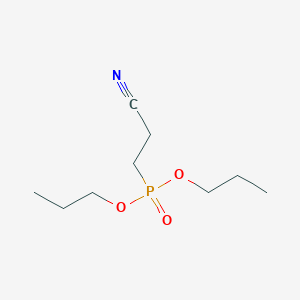

![6,8-Dioxobicyclo[3.2.2]nonane-1,5-dicarboxylic acid](/img/structure/B14487726.png)
![[3-(Chloromethyl)benzoyl] 3-(chloromethyl)benzenecarboperoxoate](/img/structure/B14487733.png)
![2-[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl benzoate](/img/structure/B14487738.png)
![Urea, N'-[(8a)-2-chloro-6-methylergolin-8-yl]-N,N-diethyl-](/img/structure/B14487740.png)
